molecular formula C7H7F3N2O2 B14882619 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14882619
M. Wt: 208.14 g/mol
InChI Key: NAUVBHLWKSZYTK-UHFFFAOYSA-N
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Description

3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The presence of the trifluoroethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-methyluracil: A precursor in the synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione.

    2,2,2-trifluoroethylamine: Another precursor used in the synthesis.

    Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl groups but different substitution patterns.

Uniqueness

The presence of both the 3-methyl and 2,2,2-trifluoroethyl groups in this compound makes it unique compared to other pyrimidine derivatives. These groups confer distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H7F3N2O2/c1-11-5(13)2-3-12(6(11)14)4-7(8,9)10/h2-3H,4H2,1H3

InChI Key

NAUVBHLWKSZYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC(F)(F)F

Origin of Product

United States

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